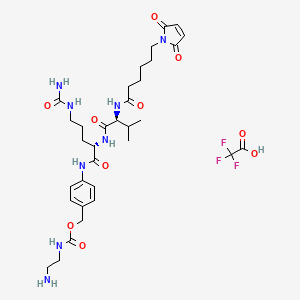
MC-VC-Pab-NH2 tfa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-VC-Pab-NH2 trifluoroacetic acid (tfa) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in targeted cancer therapy by linking a cytotoxic drug to an antibody that specifically targets cancer cells. The cleavable nature of MC-VC-Pab-NH2 trifluoroacetic acid allows for the release of the cytotoxic drug within the target cells, thereby minimizing damage to healthy cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-Pab-NH2 trifluoroacetic acid involves multiple steps, starting with the preparation of the core structure and subsequent functionalization to introduce the cleavable linker. The general synthetic route includes:
Preparation of the Core Structure: The core structure is synthesized through a series of condensation and coupling reactions.
Functionalization: The core structure is then functionalized with various chemical groups to introduce the cleavable linker.
Purification: The final product is purified using techniques such as chromatography to achieve high purity.
Industrial Production Methods
Industrial production of MC-VC-Pab-NH2 trifluoroacetic acid involves scaling up the synthetic route while ensuring consistency and quality. This typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Automation: Automated systems are employed to monitor and control the reaction conditions, ensuring reproducibility and efficiency
化学反応の分析
Types of Reactions
MC-VC-Pab-NH2 trifluoroacetic acid undergoes various chemical reactions, including:
Cleavage Reactions: The cleavable linker is designed to be cleaved under specific conditions, such as acidic or enzymatic environments.
Substitution Reactions: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Cleavage Reactions: Common reagents include acids or enzymes that specifically target the cleavable linker.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include the cleaved linker and the functionalized core structure, which can then be further modified or used in the synthesis of ADCs .
科学的研究の応用
MC-VC-Pab-NH2 trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of targeted drug delivery systems and their interactions with biological systems.
Medicine: Plays a crucial role in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Used in the production of ADCs for pharmaceutical applications, contributing to the advancement of targeted therapies
作用機序
MC-VC-Pab-NH2 trifluoroacetic acid exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell through receptor-mediated endocytosis.
Cleavage: The cleavable linker is cleaved under specific conditions, releasing the cytotoxic drug within the cancer cell.
Cytotoxicity: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell
類似化合物との比較
MC-VC-Pab-NH2 trifluoroacetic acid is unique in its cleavable nature, which allows for targeted drug delivery. Similar compounds include:
MC-VC-Pab-NH2: A non-cleavable version of the linker.
MC-VC-PABC-MMAE: A similar cleavable linker used in the synthesis of ADCs with monomethyl auristatin E (MMAE) as the cytotoxic drug.
MC-VC-PABC: Another cleavable linker used in ADC synthesis
MC-VC-Pab-NH2 trifluoroacetic acid stands out due to its specific cleavage mechanism and its application in targeted cancer therapies, making it a valuable tool in the development of advanced therapeutic agents.
生物活性
MC-VC-Pab-NH2 TFA is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is notable for its ability to release cytotoxic agents selectively in target cells, particularly in cancer therapy. Understanding its biological activity is crucial for optimizing its use in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₃₃H₄₇F₃N₈O₁₀
- Molecular Weight : 772.77 g/mol
- CAS Number : 1616727-21-9
- Purity : ≥95% .
The compound features a maleimide group that can react with thiol groups, facilitating the formation of stable covalent bonds with proteins or peptides. Its structure allows for the selective release of cytotoxic agents like monomethyl auristatin E (MMAE) upon cleavage by cathepsin enzymes, which are often overexpressed in cancer cells .
This compound functions primarily as a linker in ADCs. The mechanism involves:
- Conjugation : The maleimide group reacts with cysteine residues on antibodies or peptides.
- Cleavage : Once internalized by target cells, cathepsin enzymes cleave the linker, releasing the attached cytotoxic drug.
- Cytotoxicity : The released drug exerts its effects on rapidly dividing cancer cells while minimizing damage to normal tissues.
In Vitro Studies
Research indicates that the efficacy of this compound-linked ADCs is highly dependent on the stability and cleavage rate of the linker:
- Cytotoxicity Assays : In studies using MIA PaCa-2 pancreatic cancer cells, ADCs containing this compound showed significant cytotoxic effects at concentrations as low as 250 nM, demonstrating effective targeting and release mechanisms .
- Selectivity : The linker demonstrated high selectivity, with minimal toxicity observed in non-targeted cells, indicating a favorable therapeutic window .
Case Studies
- Study on Integrin Targeting :
- Monomethyl Auristatin E (MMAE) Conjugates :
Comparison with Other Linkers
The performance of this compound can be compared with other commonly used linkers in ADCs:
| Linker Type | Stability in Plasma | Cleavage Mechanism | Cytotoxic Agent Released |
|---|---|---|---|
| This compound | High | Cathepsin B | MMAE |
| Val-Cit | Moderate | Non-specific hydrolysis | MMAE |
| PABC | Low | Ester hydrolysis | MMAF |
特性
分子式 |
C33H47F3N8O10 |
|---|---|
分子量 |
772.8 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H46N8O8.C2HF3O2/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32;3-2(4,5)1(6)7/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45);(H,6,7)/t23-,27-;/m0./s1 |
InChIキー |
VRAGHKSLZZJHCO-QAVRJCAVSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















